molecular formula C15H14BrN3O2 B11360463 5-(4-bromophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(4-bromophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11360463
M. Wt: 348.19 g/mol
InChI Key: FBBGGOBVUNEALG-UHFFFAOYSA-N
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Description

5-(4-BROMOPHENYL)-1,3,6-TRIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a heterocyclic compound that features a pyrrolopyrimidine core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

Molecular Formula

C15H14BrN3O2

Molecular Weight

348.19 g/mol

IUPAC Name

5-(4-bromophenyl)-1,3,6-trimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C15H14BrN3O2/c1-17-8-11-12(14(20)19(3)15(21)18(11)2)13(17)9-4-6-10(16)7-5-9/h4-8H,1-3H3

InChI Key

FBBGGOBVUNEALG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=C1C3=CC=C(C=C3)Br)C(=O)N(C(=O)N2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-1,3,6-TRIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step reactions. One common method includes the formation of a chalcone derivative through Claisen–Schmidt condensation, followed by Michael addition with 1,3-dimethylbarbituric acid . The reaction conditions often involve the use of catalysts such as triethylamine and solvents like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis processes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-BROMOPHENYL)-1,3,6-TRIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the aromatic ring, while oxidation and reduction can modify the functional groups on the pyrrolopyrimidine core.

Scientific Research Applications

5-(4-BROMOPHENYL)-1,3,6-TRIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-1,3,6-TRIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-BROMOPHENYL)-1,3,6-TRIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is unique due to its specific structural features, such as the trimethyl substitution on the pyrrolopyrimidine core and the presence of a bromophenyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

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